

An In-depth Technical Guide to the Chemical Structure and Properties of Cefepime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cefepime

Cat. No.: B1233904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **cefepime**, a fourth-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Physicochemical Properties

Cefepime is a semi-synthetic, broad-spectrum cephalosporin antibiotic.^[1] Its chemical structure is characterized by a β -lactam ring fused to a dihydrothiazine ring, a feature common to all cephalosporins.^[2] Key structural features include a 2-amino-1,3-thiazol-4-yl group and a methoxyimino moiety at position 7 of the cephem nucleus, and a positively charged N-methylpyrrolidinium group at position 3, which makes **cefepime** a zwitterion.^{[2][3]}

The IUPAC name for **cefepime** is (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Table 1: Chemical and Physical Properties of **Cefepime**

Property	Value
Molecular Formula	C ₁₉ H ₂₄ N ₆ O ₅ S ₂
Molecular Weight	480.56 g/mol
Melting Point	150 °C (decomposition)[4]
Water Solubility	0.017 g/L
pKa (Strongest Acidic)	2.82
pKa (Strongest Basic)	3.62
logP	-0.37

Synthesis of Cefepime Hydrochloride

The synthesis of **cefepime** hydrochloride can be achieved through various routes. A common method involves the acylation of the 7-amino cephem nucleus with an activated side chain.

Experimental Protocol: Synthesis of Cefepime Hydrochloride

This protocol is based on the acylation of 7-amino-3-((1-methyl-1-pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid hydrochloride (7-MPCA) with an AE-active ester.

Materials:

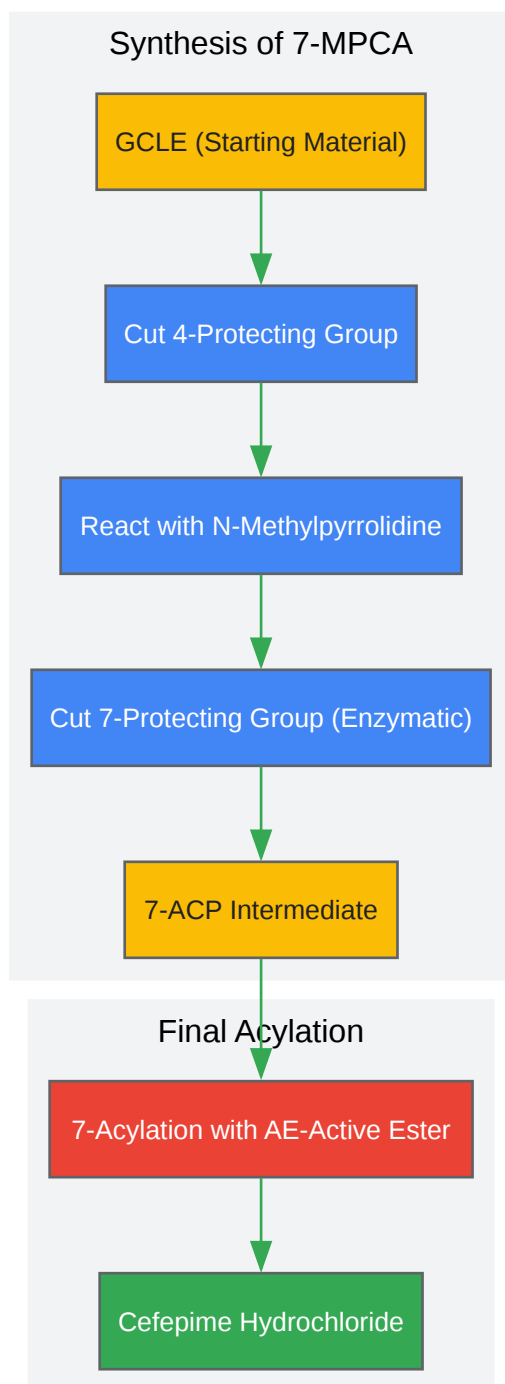
- 7-amino-3-((1-methyl-1-pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid hydrochloride (7-MPCA)
- (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-mercaptobenzothiazole (AE-active ester)
- Dichloromethane
- Triethylamine
- Water

- Ethyl acetate
- Dilute Hydrochloric Acid (5%)
- Acetone

Procedure:

- Dissolve 8.0 g of 7-MPCA in 40 ml of dichloromethane.
- Add 10 ml of triethylamine to the solution and stir for 30 minutes.
- Add 7.4 g of AE-active ester (molar ratio of 7-MPCA to AE-active ester is approximately 1.1:1) to the solution.
- Stir the reaction mixture for 2 hours at 28 °C.
- Pour the reaction solution into 200 ml of water.
- Wash the aqueous solution four times with 40 ml of ethyl acetate (10 ml each time).
- Adjust the pH of the aqueous phase to 1.15 with 5% dilute hydrochloric acid.
- Slowly add 100 ml of acetone dropwise to the solution to precipitate the product.
- Filter the white precipitate, wash with acetone, and dry under vacuum to obtain **cefepime** hydrochloride.

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **cefepime** hydrochloride.

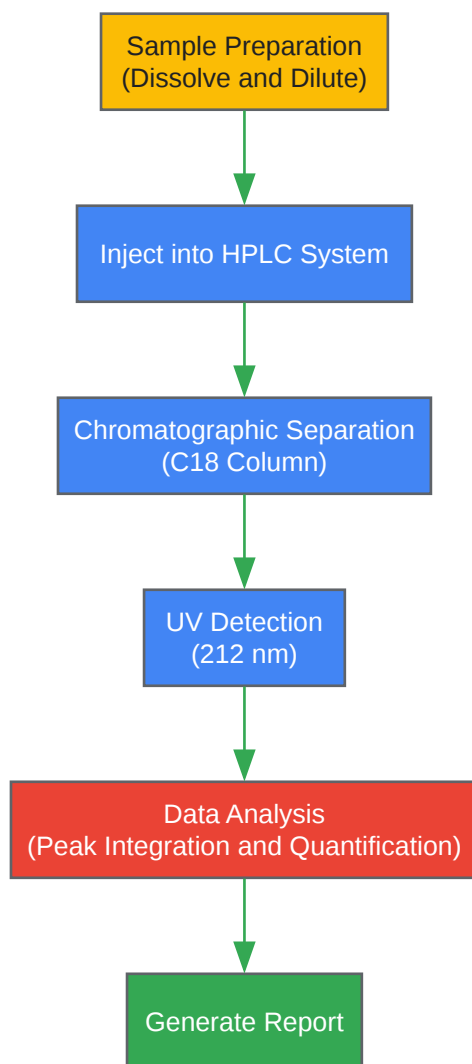
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:5 v/v/v) with the pH adjusted to 5.1.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 212 nm.
- Sample Preparation: A stock solution of **cefepime** is prepared by dissolving 100 mg in 100 mL of methanol. This is then diluted with the mobile phase to achieve the desired concentration range (e.g., 10-100 μ g/mL).

HPLC Analysis Workflow:



[Click to download full resolution via product page](#)

Caption: A general workflow for the HPLC analysis of **cefepime**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for the structural elucidation and confirmation of **cefepime**. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment. These methods are particularly useful for identifying and characterizing impurities, such as the E-isomer of **cefepime**.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of **cefepime** in biological matrices.

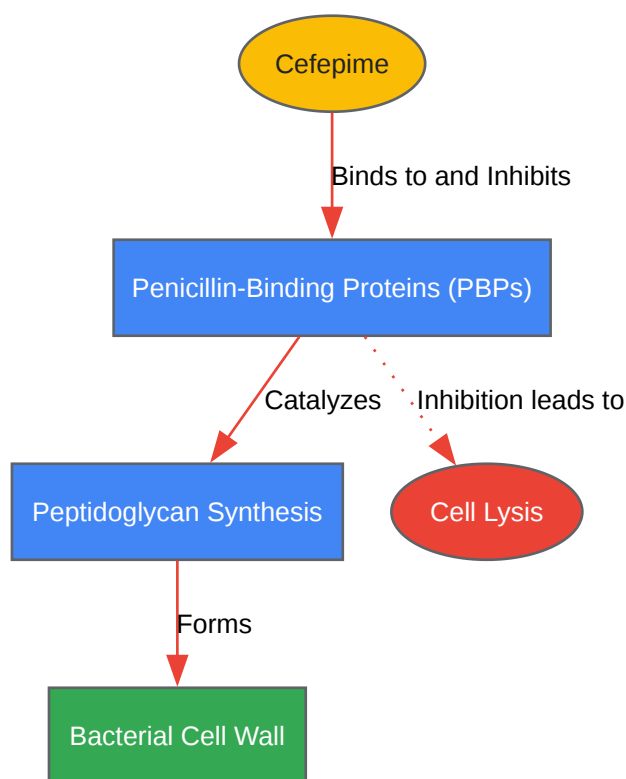
Experimental Protocol:

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Ionization: Positive electrospray ionization (ESI) is typically used.
- MS/MS Analysis: Multiple reaction monitoring (MRM) mode is employed for quantification. The precursor ion for **cefepime** is m/z 481.35 $[M+H]^+$.
- Sample Preparation: Protein precipitation is a common method for sample cleanup in biological matrices.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Mechanism of Action Pathway:



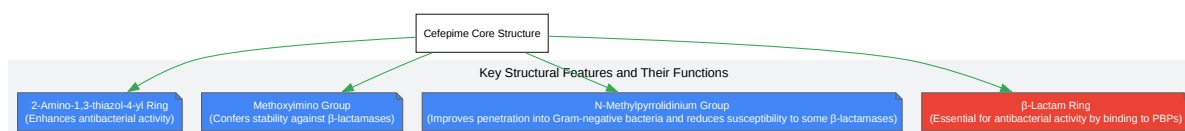
[Click to download full resolution via product page](#)

Caption: The mechanism of action of **cefepime** leading to bacterial cell lysis.

Structure-Activity Relationship

The chemical structure of **cefepime** is optimized for broad-spectrum activity and stability against β -lactamases.

Structure-Activity Relationship Diagram:



[Click to download full resolution via product page](#)

Caption: Structure-activity relationship of key functional groups in **cefepime**.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

- Absorption: **Cefepime** is administered parenterally (intravenously or intramuscularly) as it is not absorbed orally.
- Distribution: It is widely distributed into body tissues and fluids. The volume of distribution is approximately 0.2 L/kg in healthy adults with normal renal function. Protein binding is low, at around 20%.
- Metabolism: **Cefepime** is minimally metabolized in the liver. Less than 1% of the administered dose is recovered as metabolites in the urine.
- Excretion: The primary route of elimination is renal, with about 85% of the drug excreted unchanged in the urine. The elimination half-life is approximately 2 to 2.3 hours in individuals with normal renal function.

Pharmacodynamics

Cefepime exhibits time-dependent bactericidal activity. Its efficacy is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) for the infecting pathogen.

Conclusion

Cefepime remains a critical antibiotic for the treatment of severe bacterial infections. A thorough understanding of its chemical structure, properties, and analytical methodologies is essential for its effective use, development of new formulations, and in the ongoing research of novel antimicrobial agents. This guide provides a foundational technical overview to support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/30111111/)]
- 3. Cefepime microbiologic profile and update - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/30111111/)]
- 4. [go.drugbank.com](https://go.drugbank.com/drugs/dr0100) [[go.drugbank.com](https://go.drugbank.com/drugs/dr0100)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Cefepime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233904#cefepime-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com